2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol
CAS No.: 61968-37-4
Cat. No.: VC16031782
Molecular Formula: C16H16Cl2N4O4
Molecular Weight: 399.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61968-37-4 |
|---|---|
| Molecular Formula | C16H16Cl2N4O4 |
| Molecular Weight | 399.2 g/mol |
| IUPAC Name | 2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
| Standard InChI | InChI=1S/C16H16Cl2N4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2 |
| Standard InChI Key | QODYUYUFBSECEG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCO)CCO |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The molecule features a central azo group (-N=N-) bridging two aromatic systems: a 2,6-dichloro-4-nitrophenyl moiety and a phenylimino-bisethanol group. The dichloronitrophenyl component introduces electron-withdrawing effects from the nitro (-NO) and chloro (-Cl) substituents, while the bisethanol side chains impart hydrophilicity . The planar azo linkage facilitates π-conjugation, contributing to its chromophoric properties.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 61968-37-4 / 63467-07-2 | |
| IUPAC Name | 2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |
| Molecular Formula | ||
| Molecular Weight | 399.2 g/mol | |
| Canonical SMILES | C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)N+[O-])Cl)N(CCO)CCO |
Spectroscopic Signatures
The compound’s UV-Vis spectrum typically shows absorption maxima in the visible range (λ~500–600 nm) due to the azo-chromophore . Infrared spectroscopy reveals stretches for -NO (1520 cm), -OH (3400 cm), and C-Cl (750 cm).
Synthesis and Industrial Production
Reaction Pathway
Synthesis proceeds via a two-step diazotization and coupling sequence:
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Diazotization: 2,6-Dichloro-4-nitroaniline reacts with nitrous acid (HNO) under acidic conditions (0–5°C) to form a diazonium salt.
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Coupling: The diazonium salt couples with N-phenylethanolamine in alkaline media (pH 8–10) to yield the target compound.
Table 2: Optimized Synthesis Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1); 25°C (Step 2) | 68–72% |
| Solvent | Ethanol/Water (1:1) | |
| Catalyst | Sodium acetate |
Scalability Challenges
Industrial-scale production faces hurdles due to:
Functional Applications
Dye Intermediate
The compound serves as a precursor for disperse dyes (e.g., Disperse Red 118 analogs) , which are used in polyester and nylon textiles. Its dichloronitro group enhances lightfastness, while the ethanol side chains improve solubility in dye baths.
Material Science
Preliminary studies suggest utility in:
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Photosensitizers: The azo group enables electron transfer in solar cell prototypes.
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Metal-Organic Frameworks (MOFs): Ethanol termini may coordinate with metal ions .
Toxicological and Environmental Profile
Acute Toxicity
Environmental Impact
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